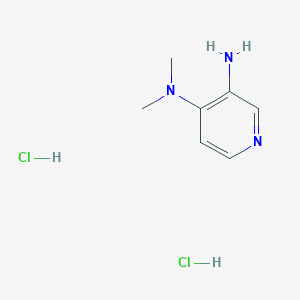

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Descripción general

Descripción

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.1 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride typically involves the methylation of pyridine-3,4-diamine. One common method includes the reaction of pyridine-3,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride exhibit significant anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer progression.

Case Study:

A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

Research has also indicated that compounds similar to this compound can reduce the aggregation of neurotoxic proteins associated with neurodegenerative diseases such as Alzheimer's.

Case Study:

In a study involving M17D neuroblastoma cells, compounds derived from N4,N4-Dimethylpyridine-3,4-diamine were effective in preventing α-synuclein aggregation, showcasing their translational potential in treating neurodegenerative disorders .

Catalysis

This compound serves as an important catalyst in various organic reactions. Its ability to facilitate reactions through nucleophilic attack makes it valuable in synthetic chemistry.

Dynamic Kinetic Resolution

The compound has been utilized in dynamic kinetic resolution processes to enhance stereoselectivity in organic synthesis. This method is particularly useful for resolving secondary alcohols and axially chiral biaryls.

Data Table: Dynamic Kinetic Resolution Results

| Substrate Type | Selectivity Factor | Yield (%) |

|---|---|---|

| Secondary Alcohols | 6 - 37 | 70 - 90 |

| Axially Chiral Biaryls | 10 - 51 | 65 - 85 |

This table summarizes the selectivity factors and yields obtained from dynamic kinetic resolution reactions using this compound as a catalyst .

Coordination Chemistry

This compound is also used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in various applications.

Metal Complex Formation

The compound has been employed to synthesize stable complexes with metals such as nickel and copper. The electronic properties of the ligands can be fine-tuned by modifying substituents on the pyridine ring.

Case Study:

Research evaluating the effect of electron-donating groups on nickel and copper complexes showed that varying ligand substituents significantly influenced the spectroscopic and redox behavior of these metal complexes .

Mecanismo De Acción

The mechanism of action of N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

N4,N4-Dimethylpyridine-2,4-diamine hydrochloride: Similar in structure but differs in the position of the amino groups.

Pyridine-3,4-diamine: Lacks the methyl groups present in N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Actividad Biológica

N4,N4-Dimethylpyridine-3,4-diamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₃Cl₂N₃ and is characterized by two methyl groups attached to nitrogen atoms at the N4 position of a pyridine ring, along with amino groups at the 3 and 4 positions. It appears as a crystalline solid and is classified as an irritant, necessitating careful handling in laboratory environments.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of certain pathogens, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties . In vitro studies have demonstrated moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the modulation of cellular pathways through interactions with specific enzymes or receptors .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Inhibition of tubulin polymerization |

| HeLa | 30 | Induction of apoptosis |

| 184B5 (normal cells) | >100 | Selective toxicity observed |

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various biological targets, potentially modulating enzyme activity and influencing cellular signaling pathways. The compound's ability to form derivatives through substitution reactions enhances its utility in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, supporting its potential use as an antimicrobial agent.

- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed significant cytotoxic effects, particularly against A549 cells. The study indicated that the compound could induce apoptosis through specific molecular interactions .

- In Silico Studies : Computational docking studies have been performed to predict the binding affinities of this compound with various enzymes. These studies are crucial for understanding its potential therapeutic applications and optimizing its chemical structure for enhanced efficacy.

Propiedades

IUPAC Name |

4-N,4-N-dimethylpyridine-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h3-5H,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZNNECIZMUVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.